molecular formula C16H15ClN2O3 B5909980 N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide

N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide

Numéro de catalogue B5909980
Poids moléculaire: 318.75 g/mol
Clé InChI: QUHWSJSDQPRSNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as CMMD or Compound 1, is a novel small-molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is crucial for the oncogenic activity of c-Myc, which is frequently deregulated in various types of cancer. Inhibition of this interaction has been shown to have potent anti-tumor effects in preclinical studies.

Mécanisme D'action

The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide involves the disruption of the protein-protein interaction between c-Myc and Max. This interaction is mediated by a specific domain in c-Myc, called the bHLHZip domain, which binds to a corresponding domain in Max. N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide binds to the bHLHZip domain of c-Myc and prevents its interaction with Max, thereby inhibiting the transcriptional activity of c-Myc.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide have been studied in preclinical models of cancer. In vitro studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide inhibits the proliferation and survival of cancer cells, induces apoptosis, and reduces the expression of c-Myc target genes. In vivo studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide inhibits tumor growth, reduces tumor angiogenesis, and increases tumor cell apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide for lab experiments include its high specificity and potency for inhibiting the c-Myc/Max interaction, its relatively low toxicity, and its ability to inhibit multiple types of cancer. The limitations of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide for lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential for off-target effects, which may require the use of appropriate controls.

Orientations Futures

There are several future directions for the development of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide as a therapeutic agent for cancer. These include:
1. Optimization of the synthesis method to improve the yield and purity of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
2. Development of more soluble and bioavailable analogs of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
3. Evaluation of the pharmacokinetics and pharmacodynamics of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide in preclinical models and in humans.
4. Investigation of the potential synergy of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide with other anti-cancer agents.
5. Identification of biomarkers for predicting the response of tumors to N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
6. Development of companion diagnostics for selecting patients who are likely to benefit from N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
7. Investigation of the potential use of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide for the treatment of other diseases, such as inflammatory and autoimmune disorders, which are also associated with c-Myc dysregulation.

Méthodes De Synthèse

The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been described in a patent application (WO 2016/075710 A1). The method involves the reaction of 4-methoxybenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloro-4-methylbenzoic acid to form the benzoyl chloride intermediate. This intermediate is then reacted with N-(4-aminophenyl) methanesulfonamide to form the final product, N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.

Applications De Recherche Scientifique

N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide inhibits the interaction between c-Myc and Max with high affinity and specificity. This leads to the downregulation of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism. In vivo studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has potent anti-tumor effects in various types of cancer, including lymphoma, leukemia, and solid tumors.

Propriétés

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-chloro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10-3-8-13(14(17)9-10)16(20)22-19-15(18)11-4-6-12(21-2)7-5-11/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHWSJSDQPRSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(2-chloro-4-methylphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.